molecular formula C13H17NO4 B12325023 Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester

Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester

Cat. No.: B12325023
M. Wt: 251.28 g/mol
InChI Key: BUEXDQHCIVOPKY-LBPRGKRZSA-N
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Preparation Methods

The preparation of Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester typically involves synthetic routes that include the reaction of homoserine derivatives with phenylmethyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities for research and commercial purposes .

Chemical Reactions Analysis

Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other groups .

Mechanism of Action

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-oxo-4-phenylmethoxybutanoate

InChI

InChI=1S/C13H17NO4/c1-2-18-13(16)12(14)11(15)9-17-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9,14H2,1H3/t12-/m0/s1

InChI Key

BUEXDQHCIVOPKY-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(=O)COCC1=CC=CC=C1)N

Canonical SMILES

CCOC(=O)C(C(=O)COCC1=CC=CC=C1)N

Origin of Product

United States

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